

Chemical structure of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride"

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Compound of Interest

Compound Name: 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride

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Technical Guide: 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is a key chemical intermediate primarily utilized in the synthesis of Bazedoxifene.^{[1][2]} Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention and treatment of postmenopausal osteoporosis.^[1] The purity and quality of this intermediate are critical as they directly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of its chemical structure, properties, synthesis, and analysis.

Chemical Structure and Identification

The compound consists of an azepane ring linked by an ethyl phenoxy group to a benzyl chloride moiety, and it is supplied as a hydrochloride salt.

Identifier	Value
IUPAC Name	1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride[3]
Synonyms	1-{2-[4-(chloromethyl)phenoxy]ethyl}azepane hydrochloride, 4-[2-(1-Azepanyl)ethoxy]benzyl chloride hydrochloride[4], 1-[2-[4-(ChloroMethyl)phenoxy]ethyl]hexahydro-1H-azepine hydrochloride
CAS Number	223251-25-0
Molecular Formula	C ₁₅ H ₂₃ Cl ₂ NO[4][5]
Molecular Weight	304.26 g/mol [4][5]
SMILES String	<chem>C1CC1=CC=C(OCCN2CCCCC2)C=C1.Cl</chem>
InChI Key	RMVQWASPAGLTRZ-UHFFFAOYSA-N[5]

Physicochemical Properties

This intermediate is a solid at room temperature and requires specific storage conditions to maintain its stability.

Property	Value
Appearance	White to off-white or gray solid[6]
Melting Point	120.9 - 126.6 °C[5]
Purity	Typically ≥95%, with higher purities (e.g., >99%) available[5]
Storage Conditions	4°C, stored under a dry, inert atmosphere (e.g., nitrogen), away from moisture[5]

Synthesis Protocol

The synthesis of **1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride** is a critical step in the overall synthesis pathway of Bazedoxifene. The most commonly cited method involves the chlorination of its alcohol precursor.

Reaction: Conversion of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol to **1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride** using thionyl chloride.

Experimental Procedure:

- **Dissolution:** Dissolve the starting material, (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol, in a suitable anhydrous solvent such as tetrahydrofuran (THF).
- **Cooling:** Cool the solution to 0°C in an ice bath to control the exothermic reaction.
- **Reagent Addition:** Slowly add thionyl chloride dropwise to the stirred solution. It is crucial to maintain the temperature to prevent side reactions.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 6 hours) to ensure the reaction goes to completion.
- **Work-up:**
 - Reduce the solvent volume via distillation.
 - Add a non-polar solvent like ethyl acetate to precipitate the hydrochloride salt.
 - Cool the mixture to 0°C to maximize precipitation.
- **Isolation and Purification:**
 - Filter the resulting solid.
 - Wash the solid with cold ethyl acetate to remove residual impurities.
 - Dry the final product under a vacuum.

This process typically yields the target compound in high purity (e.g., 99% by HPLC) and good yield (e.g., 90%).

Analytical Characterization

While detailed spectroscopic data from academic literature is scarce, commercial suppliers characterize the compound using standard analytical techniques to confirm its identity and purity.

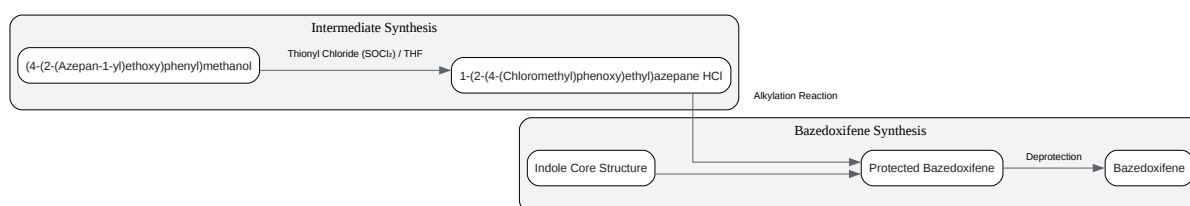
Analytical Method	Purpose	Observations
High-Performance Liquid Chromatography (HPLC)	To determine purity and identify impurities.	A certificate of analysis indicates that the retention time of the main peak corresponds to that of a standard.[6]
Infrared (IR) Spectroscopy	To confirm the presence of key functional groups.	The IR absorption spectrum is matched against a reference standard to confirm the compound's identity.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy	To elucidate the detailed molecular structure.	Although not publicly available, ^1H and ^{13}C NMR would be essential for structural confirmation in a research or manufacturing setting.
Mass Spectrometry (MS)	To confirm the molecular weight and fragmentation pattern.	This technique would verify the molecular mass of the parent ion and provide structural information through its fragmentation.

Role in Bazedoxifene Synthesis

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is not intended for direct biological application. Its function is to serve as a crucial building block in the multi-step

synthesis of Bazedoxifene. The chloromethyl group is highly reactive and allows for the alkylation of an indole core structure, which forms a key part of the final Bazedoxifene molecule.

Below is a simplified workflow illustrating the synthesis of the intermediate and its subsequent use.



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Simplified workflow for the synthesis of the intermediate and its role in Bazedoxifene production.

Safety and Handling

The compound is classified as harmful and requires careful handling in a laboratory or manufacturing setting.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
- Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, eye protection, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5]
- Pictogram: GHS07 (Harmful).[5]

This technical guide consolidates the available information on **1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride** to support professionals in drug development and chemical research.

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